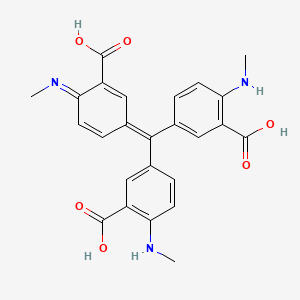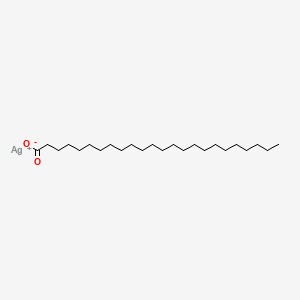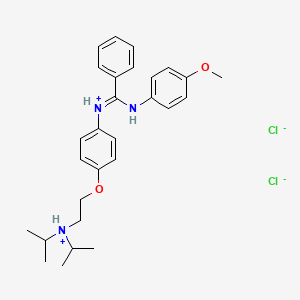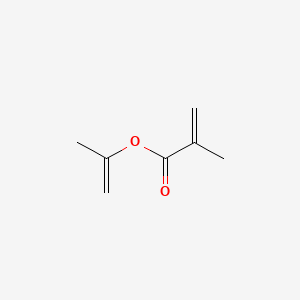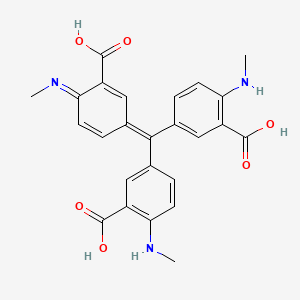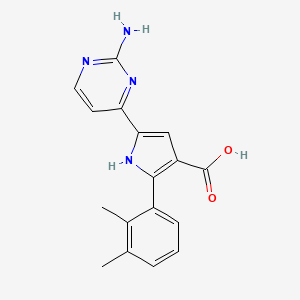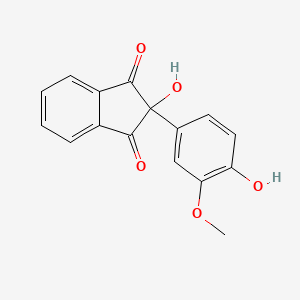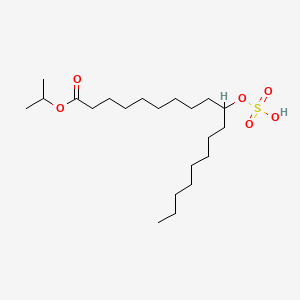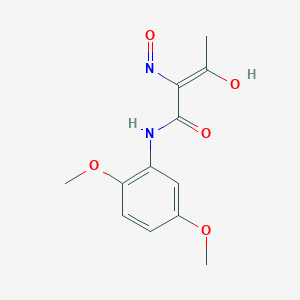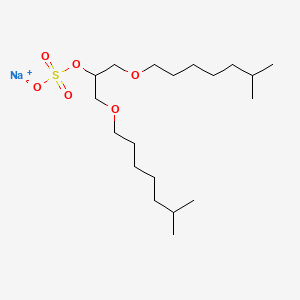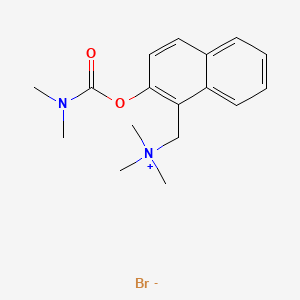![molecular formula C10H12O7Ti B13788063 Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)- CAS No. 63735-11-5](/img/structure/B13788063.png)
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)- is a titanium-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of hydroxyacetato and methacrylato ligands coordinated to a titanium center, making it a versatile candidate for numerous applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The common method for preparing this compound involves the reaction of titanium acetate (Ti(OC2H5)4) with hydroxy fatty acid ester in an organic solvent . The reaction typically requires a molar ratio of 1:2 between titanium acetate and the hydroxy fatty acid ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the hydroxyacetato or methacrylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of its titanium center with various molecular targets. The hydroxyacetato and methacrylato ligands play a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context of the application.
Comparación Con Compuestos Similares
Similar Compounds
Titanium, bis(2-(hydroxy-kappaO)benzoato(2-)-kappaO)-, (T-4)-: Another titanium-based compound with hydroxybenzoato ligands.
[Hydroxyacetato(2-)-O1,O2]bis(12-hydroxyoctadecanoato-O1)titanium: A compound with similar hydroxyacetato ligands but different fatty acid esters.
Uniqueness
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- is unique due to its specific combination of hydroxyacetato and methacrylato ligands. This combination imparts distinct chemical properties, making it particularly suitable for applications requiring both stability and reactivity.
Propiedades
Número CAS |
63735-11-5 |
|---|---|
Fórmula molecular |
C10H12O7Ti |
Peso molecular |
292.06 g/mol |
Nombre IUPAC |
2-methylprop-2-enoate;2-oxidoacetate;titanium(4+) |
InChI |
InChI=1S/2C4H6O2.C2H3O3.Ti/c2*1-3(2)4(5)6;3-1-2(4)5;/h2*1H2,2H3,(H,5,6);1H2,(H,4,5);/q;;-1;+4/p-3 |
Clave InChI |
XVXCMPNQUMHPCC-UHFFFAOYSA-K |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].C(C(=O)[O-])[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


